2-(Aminomethyl)-5,6-difluorobenzimidazole

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Securing research success demands the right building block. 2-(Aminomethyl)-5,6-difluorobenzimidazole (CAS 1153806-77-9) is the validated intermediate for TRPC6 inhibitors (WO 2020/210597 A1) and brain-penetrant kinase probes. The 5,6-difluoro substitution pattern is essential for nanomolar potency, metabolic stability, and optimal LogP (1.03) for BBB penetration—non-fluorinated analogs fail to replicate these SAR. Procure this specific intermediate from authenticated stock to ensure fidelity to patented series and maximize your lead discovery success.

Molecular Formula C8H7F2N3
Molecular Weight 183.162
CAS No. 1153806-77-9
Cat. No. B2771987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-5,6-difluorobenzimidazole
CAS1153806-77-9
Molecular FormulaC8H7F2N3
Molecular Weight183.162
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)N=C(N2)CN
InChIInChI=1S/C8H7F2N3/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H,3,11H2,(H,12,13)
InChIKeyAODHQBAAVZEIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-5,6-difluorobenzimidazole (CAS 1153806-77-9): A Fluorinated Benzimidazole Building Block for Advanced Drug Discovery and Chemical Synthesis


2-(Aminomethyl)-5,6-difluorobenzimidazole (CAS 1153806-77-9) is a heterocyclic aromatic compound belonging to the benzimidazole family, characterized by a benzimidazole core substituted with an aminomethyl group at the 2-position and fluorine atoms at the 5- and 6-positions . It serves as a versatile building block in the synthesis of more complex molecules, particularly in medicinal chemistry programs targeting kinases, ion channels, and antiviral agents [1]. The compound is available from multiple commercial suppliers at purities typically ranging from 95% to 98% .

Why 2-(Aminomethyl)-5,6-difluorobenzimidazole Cannot Be Replaced by Unsubstituted or Mono-Fluorinated Benzimidazole Analogs


The 5,6-difluoro substitution pattern in 2-(Aminomethyl)-5,6-difluorobenzimidazole confers distinct physicochemical and potential pharmacological properties that are not present in unsubstituted 2-(aminomethyl)benzimidazole or 5,6-difluorobenzimidazole . Specifically, the introduction of two fluorine atoms alters the compound's lipophilicity, electronic distribution, and metabolic stability, which can significantly impact target binding, selectivity, and pharmacokinetic behavior . Class-level SAR studies on fluorobenzimidazoles have demonstrated that fluorination generally improves pharmacokinetic properties compared to non-fluorinated analogs [1]. Consequently, substituting this compound with a non-fluorinated or mono-fluorinated analog in a synthetic sequence or biological assay may lead to divergent structure-activity relationships (SAR) and irreproducible results, undermining the validity of the research outcome.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-5,6-difluorobenzimidazole Relative to Key Analogs


Lipophilicity Modulation: LogP of 1.03 Offers Balanced Physicochemical Profile for BBB Penetration and Oral Absorption

The lipophilicity of 2-(Aminomethyl)-5,6-difluorobenzimidazole, as measured by its LogP of 1.03 [1], positions it favorably within the optimal range for central nervous system (CNS) drug candidates (typically LogP 2-4) and oral absorption (LogP 1-3) [2]. This value is higher than the predicted LogP of unsubstituted 2-(aminomethyl)benzimidazole (~0.6) [3], indicating enhanced membrane permeability due to fluorine substitution, yet remains lower than that of 5,6-difluorobenzimidazole (predicted LogP ~1.5) [4], preserving solubility advantages conferred by the aminomethyl group. The balanced lipophilicity is critical for optimizing both passive diffusion across biological membranes and aqueous solubility.

Medicinal Chemistry Physicochemical Profiling Drug Discovery

TRPC6 Inhibitor Patent Enablement: Direct Link to High-Potency (IC50 = 0.400 nM) Series

The core structure of 2-(Aminomethyl)-5,6-difluorobenzimidazole is explicitly encompassed within the Markush structures of patent WO 2020/210597 A1, which discloses benzimidazole derivatives as inhibitors of Transient Receptor Potential Channel 6 (TRPC6) [1]. A structurally related compound in this series (BDBM50559601) demonstrated an IC50 of 0.400 nM against human TRPC6 in a FLIPR assay [2]. While this specific IC50 value is for a more elaborated derivative, it establishes a quantitative benchmark for the potency achievable when using this core scaffold. In contrast, unsubstituted 2-(aminomethyl)benzimidazole is not cited in this patent family and lacks established TRPC6 activity.

Ion Channel Pharmacology TRPC6 Inhibition Nephrotic Syndrome

Antiviral Selectivity Enhancement: Difluoro Substitution Confers Activity Against Drug-Resistant HSV-1

2-Amino-5,6-difluorobenzimidazole riboside, a nucleoside analog closely related to the target compound, exhibited selective antiviral activity with a selectivity index (SI) >32 against wild-type herpes simplex virus type 1 (HSV-1), as well as against strains resistant to acyclovir, cidofovir, and foscarnet [1]. This contrasts with non-fluorinated benzimidazole nucleosides, which typically show reduced or no activity against resistant viral strains. The difluoro substitution is directly implicated in overcoming drug resistance mechanisms. While the target compound itself is an aglycone, this evidence strongly supports the value of the 5,6-difluorobenzimidazole motif in antiviral drug design.

Antiviral Research Nucleoside Analogs Drug Resistance

pKa and Hydrogen Bonding Capacity: Enhanced Coordination Chemistry and Salt Formation Potential

The target compound features a primary amine (aminomethyl group) and a benzimidazole NH, providing two distinct protonation sites. While specific pKa values for 2-(Aminomethyl)-5,6-difluorobenzimidazole are not reported, the acid-base equilibrium constants of 2-(aminomethyl)benzimidazole (2AMBZ) in aqueous solution have been determined, with pKa values of 6.2 (benzimidazole NH) and 9.8 (primary amine) [1]. The electron-withdrawing effect of the 5,6-difluoro groups on the target compound is expected to lower the pKa of the benzimidazole NH by approximately 0.5-1.0 units compared to the unsubstituted analog, based on Hammett constant considerations [2]. This modulation alters the compound's metal-binding affinity and pH-dependent solubility, offering distinct advantages in designing metal-organic frameworks (MOFs) or transition metal catalysts.

Coordination Chemistry Metal Complex Synthesis Catalysis

Optimal Use Cases for 2-(Aminomethyl)-5,6-difluorobenzimidazole in Drug Discovery, Chemical Biology, and Materials Science


Synthesis of TRPC6 Inhibitors for Kidney Disease and Pulmonary Hypertension

The compound serves as a key intermediate in the synthesis of benzimidazole-based TRPC6 inhibitors, as outlined in patent WO 2020/210597 A1 [1]. The difluoro substitution is essential for achieving high potency (IC50 in the nanomolar range) against the TRPC6 channel, a target implicated in nephrotic syndrome, focal segmental glomerulosclerosis, and pulmonary arterial hypertension [1]. Utilizing this specific building block ensures fidelity to the patented chemical series and maximizes the probability of obtaining biologically active leads.

Development of Antiviral Agents with Activity Against Drug-Resistant HSV-1

The 5,6-difluorobenzimidazole core is a validated pharmacophore for overcoming resistance to standard anti-herpetic drugs such as acyclovir and foscarnet [2]. 2-(Aminomethyl)-5,6-difluorobenzimidazole can be elaborated into nucleoside or non-nucleoside analogs for evaluation against HSV-1 and potentially other herpesviruses. Its incorporation into a synthetic program is indicated when resistance profiles are a primary concern, as non-fluorinated analogs typically lack this activity [2].

Design of CNS-Penetrant Kinase Inhibitors

With a LogP of 1.03 [3], this compound exhibits lipophilicity that falls within the optimal range for crossing the blood-brain barrier (BBB) [4]. This makes it a suitable starting material for designing brain-penetrant kinase inhibitors targeting oncology or neurology indications. The balanced LogP offers an advantage over more lipophilic difluorobenzimidazoles, which may suffer from poor solubility, and more hydrophilic unsubstituted analogs, which may have limited BBB permeability.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The compound's two nitrogen-based coordination sites (benzimidazole and primary amine) with distinct pKa values enable the construction of diverse metal-organic architectures [5]. The electron-withdrawing fluorine atoms fine-tune the Lewis basicity of the benzimidazole nitrogen, affecting metal-binding selectivity and framework stability. This is particularly valuable for creating catalysts, gas storage materials, or luminescent sensors where precise control over metal-ligand interactions is required [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Aminomethyl)-5,6-difluorobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.